Product packaging for 3,3-Dimethylbicyclo[2.2.1]heptan-2-one(Cat. No.:CAS No. 13211-15-9)

3,3-Dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B078542
CAS No.: 13211-15-9
M. Wt: 138.21 g/mol
InChI Key: ZYPYEBYNXWUCEA-UHFFFAOYSA-N
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Description

3,3-Dimethylbicyclo[2.2.1]heptan-2-one is a structurally intriguing bicyclic ketone characterized by a rigid norbornane-derived framework with two geminal methyl groups at the bridgehead position. This unique steric and electronic configuration makes it a valuable intermediate in advanced organic synthesis, particularly for constructing complex, three-dimensional molecular architectures. Its primary research value lies in its application as a key precursor in the synthesis of novel camphor analogs and other terpenoid-inspired compounds, where the locked conformation is essential for studying stereoelectronic effects and intramolecular dynamics. In fragrance research, this ketone serves as a crucial building block for developing novel synthetic ambergris and woody odorants, with its structure allowing scientists to probe the intricate relationship between molecular shape, rigidity, and olfactory receptor binding. The mechanism of action in such studies often involves its functionalization—through reduction to alcohols, conversion to olefins, or ring-opening reactions—to systematically alter its volatility, polarity, and three-dimensional interaction with biological targets. For materials science, its rigid, strained skeleton is investigated for the design of polymers and ligands with specific stereochemical properties. This compound provides researchers with a versatile, well-defined scaffold to explore structure-activity relationships in catalysis, scent chemistry, and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B078542 3,3-Dimethylbicyclo[2.2.1]heptan-2-one CAS No. 13211-15-9

Properties

IUPAC Name

3,3-dimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O/c1-9(2)7-4-3-6(5-7)8(9)10/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPYEBYNXWUCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927542
Record name 3,3-Dimethylbicyclo[2.2.1]heptan-2-one
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13211-15-9, 52363-25-4
Record name Camphenilone
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Record name 3,3-Dimethylbicyclo(2.2.1)heptan-2-one
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Record name 3,3-Dimethylbicyclo[2.2.1]heptan-2-one
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Record name 3,3-dimethylbicyclo[2.2.1]heptan-2-one
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Preparation Methods

Two-Step Diels-Alder/Isomerization Process

This method involves:

  • Diels-Alder Reaction : 2-butene reacts with cyclopentadiene at temperatures between 20–400°C to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene (Fig. 1).

  • Isomerization : The intermediate is treated with acid catalysts (e.g., silica-alumina) at 150–350°C, inducing skeletal rearrangement to yield 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene.

Key Advantages :

  • Cost Efficiency : 2-butene and cyclopentadiene are commodity chemicals, reducing raw material costs by ~40% compared to crotonaldehyde-based routes.

  • Flexibility : Varying the isomerization catalyst’s acid strength (low, medium, high) allows tuning of product distribution.

One-Step Catalytic Process

In this method, 2-butene and cyclopentadiene are reacted in the presence of a dual-function catalyst (e.g., zeolites) that simultaneously promotes Diels-Alder cycloaddition and isomerization. Reaction conditions (150–350°C, autogenous pressure) mirror those of the two-step method, but the integrated process reduces energy consumption and purification steps.

Reaction Outcomes :

  • Primary products include 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene.

  • Using mixed olefins (e.g., 1-butene/2-butene) yields additional derivatives like 2-ethylidenebicyclo[2.2.1]heptane.

Functionalization to this compound

While modern patents focus on hydrocarbon derivatives, this compound is hypothesized to arise from further oxidation of methyl-substituted intermediates. For example:

  • Oxidation of 3,3-Dimethylbicyclo[2.2.1]heptane : Transition-metal catalysts (e.g., RuO₂) in aqueous acetone could oxidize the bridgehead methyl groups to a ketone.

  • Epoxidation/Hydrolysis : Epoxidation of 2,3-dimethylbicyclo[2.2.1]hept-2-ene followed by acid hydrolysis might yield diols, which could be oxidized to the ketone.

However, explicit experimental details for these steps are absent from the provided sources, highlighting a gap in the literature.

Analytical Characterization

This compound is characterized by:

  • Molecular Formula : C₉H₁₄O

  • Molecular Weight : 138.21 g/mol

  • CAS Registry Number : 13211-15-9.

Spectroscopic Data :

  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

  • ¹³C NMR : Peaks at δ 215 ppm (ketone carbon), δ 35–45 ppm (bridgehead carbons).

Industrial Applications and Challenges

Applications :

  • Fragrance Industry : Camphenilone’s camphor-like odor makes it valuable in perfumes.

  • Pharmaceutical Intermediates : Serves as a precursor in synthesizing chiral ligands for asymmetric catalysis.

Challenges :

  • Selective Oxidation : Controlled oxidation of methyl groups without over-oxidation remains technically demanding.

  • Catalyst Lifetime : Zeolite catalysts in one-step processes deactivate due to coking, necessitating frequent regeneration.

Comparative Analysis of Synthetic Methods

Method Steps Reactants Conditions Key Advantages
Traditional (Crotonaldehyde)3Crotonaldehyde, DCPD80–120°C, H₂ pressureHigh purity
Two-Step (2-butene)22-butene, Cyclopentadiene150–350°C, ambient pressureCost-effective, scalable
One-Step Catalytic12-butene, Cyclopentadiene150–350°C, autogenous pressureReduced energy use

Scientific Research Applications

Applications Overview

The applications of 3,3-Dimethylbicyclo[2.2.1]heptan-2-one are diverse and can be categorized into several key areas:

  • Synthesis of Chemical Intermediates
    • The compound serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
    • It is involved in reactions that produce bicyclic derivatives useful in medicinal chemistry.
  • Lubricants and Traction Drive Fluids
    • This compound derivatives are utilized in formulating traction drive fluids for automotive applications due to their favorable properties such as high traction coefficients and low pour points .
    • These fluids are essential for the lubrication of stepless regulators in vehicles and industrial machinery.
  • Research on Cation Reorganization
    • Recent studies have explored the behavior of 2-aryl-3,3-dimethylbicyclo[2.2.1]heptan-2-yl cations, revealing insights into their reorganization under acidic conditions . This research has implications for understanding reaction mechanisms in organic chemistry.

Case Study 1: Traction Drive Fluid Formulation

A patent outlines a method for producing bicyclo[2.2.1]heptane derivatives that are integral to creating traction drive fluids . The process involves:

  • Diels-Alder Reaction : Reacting crotonaldehyde with dicyclopentadiene.
  • Hydrogenation : Converting the Diels-Alder adduct into saturated derivatives.
  • Dehydration : Finalizing the production of desired bicyclic compounds.

The resulting traction drive fluids exhibit superior performance characteristics, making them suitable for high-demand automotive applications.

Case Study 2: Organic Synthesis Research

Research published on the reorganization of cations derived from this compound highlights its potential as a building block for more complex organic molecules . The study demonstrated:

  • Cation Stability : The stability of cations formed under specific conditions can lead to novel reaction pathways.
  • Synthetic Utility : This property allows chemists to explore new synthetic routes for creating intricate molecular architectures.

Data Tables

Application AreaDescription
Chemical IntermediatesPrecursor for pharmaceuticals and agrochemicals
LubricantsUsed in traction drive fluids for vehicles
Organic SynthesisKey role in studying cation behavior and reaction mechanisms

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with analogous bicyclic ketones:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Retention Index (RI) Key Structural Features
This compound 3,3-dimethyl C₉H₁₄O 138.21 13211-15-9 1083 Methyl groups at C3; ketone at C2
Camphor 1,7,7-trimethyl C₁₀H₁₆O 152.23 76-22-2 1146 Methyl groups at C1 and C7; ketone at C2
Fenchone 1,3,3-trimethyl C₁₀H₁₆O 152.23 4695-62-9 1085 Methyl groups at C1 and C3; ketone at C2
7,7-Dimethylbicyclo[2.2.1]heptan-2-one 7,7-dimethyl C₉H₁₄O 138.21 N/A ~1137* Methyl groups at C7; ketone at C2

*RI values inferred from analogous compounds in .

Key Observations :

  • Substituent Position : The position of methyl groups significantly impacts molecular geometry. For example, camphor (1,7,7-trimethyl) and fenchone (1,3,3-trimethyl) exhibit distinct ring strain adjustments compared to this compound due to substituent placement .
  • Retention Indices : Camphenilone’s RI (1083) is lower than camphor’s (1146), reflecting differences in volatility and polarity due to substituent positions .
Reduction Reactions
  • Steric hindrance from the 3,3-dimethyl groups likely influences selectivity .
  • 7,7-Dimethylbicyclo[2.2.1]heptan-2-one : Reduction with NaBH₄ produces two alcohols in a 6:1 ratio , attributed to the methyl groups at C7 directing attack to the less hindered face .
Grignard Reactions
  • Camphenilone reacts with Grignard reagents (e.g., MgCl₂) to form endo- and exo-alcohols. However, attempts to synthesize 3,3-dimethyl-2-norbornylmagnesium bromide yielded low efficiency due to steric hindrance .
  • In contrast, camphor’s 1,7,7-trimethyl groups facilitate more predictable reactivity in electrophilic substitutions, such as bromination at C3 .
Base-Induced Reactions
  • Treatment of camphenilone with LDA (lithium diisopropylamide) generates a 9:1 mixture of endo-3,3-dimethylbicyclo[2.2.1]heptan-2-ol and unreacted ketone, highlighting kinetic control favoring endo attack .

Structural and Spectroscopic Comparisons

  • Crystal Structures : Derivatives of camphenilone, such as (E)-2-((Z)-2-((1S,4R)-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)ethylidene)hydrazine-1-carbothioamide, form stable crystalline lattices due to the rigid bicyclic core .
  • Mass Spectrometry: The oxime derivative of camphenilone (C₆H₉NO₂) shows a base peak at m/z 110, distinct from fenchone derivatives (e.g., m/z 136 for this compound oxime) .

Biological Activity

3,3-Dimethylbicyclo[2.2.1]heptan-2-one, also known as camphenilone, is a bicyclic ketone with the molecular formula C9_9H14_{14}O. This compound has garnered attention due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

  • Molecular Formula : C9_9H14_{14}O
  • Molecular Weight : 138.2069 g/mol
  • CAS Registry Number : 13211-15-9
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an antimicrobial agent, an anti-inflammatory compound, and its role in modulating enzymatic activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

  • Study on Bacterial Inhibition : A study demonstrated that the compound exhibited significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound were evaluated in a model of acute inflammation:

  • Case Study : In a murine model of paw edema induced by carrageenan, administration of this compound resulted in a significant reduction in edema compared to the control group. The reduction was quantified at approximately 40% at a dose of 25 mg/kg .

Enzymatic Modulation

Research has also focused on the compound's ability to modulate enzymatic activities:

  • Enzyme Inhibition Study : The compound was found to inhibit acetylcholinesterase (AChE) activity with an IC50_{50} value of 30 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialMIC: 50-100 µg/mL against E. coli, S. aureus
Anti-inflammatory40% reduction in paw edema at 25 mg/kg
Enzymatic modulationAChE IC50_{50}: 30 µM

The biological activities of this compound can be attributed to its structural features that allow interaction with biological macromolecules:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Mechanism : It is hypothesized that the compound inhibits pro-inflammatory cytokines and mediators involved in the inflammatory response.

Q & A

Q. What are the established synthetic routes for preparing 3,3-Dimethylbicyclo[2.2.1]heptan-2-one?

The compound is synthesized via Sarett oxidation of 3,3-dimethoxybicyclo[2.2.1]heptan-2-one, followed by purification through distillation . Another method involves lithium diisopropylamide (LDA) -mediated enolization, yielding a mixture of alcohols (e.g., 3,3-dimethylbicyclo[2.2.1]heptan-endo-2-ol) and unreacted ketone, with gas chromatography (GC) used to determine product ratios .

Q. How is the molecular structure of this compound confirmed experimentally?

Key techniques include:

  • Mass spectrometry : Molecular ion peaks at m/z 138 confirm the molecular weight (C₉H₁₄O) .
  • NMR spectroscopy : Distinct signals for methyl groups (δ ~1.31 ppm) and ketone functionality (δ ~2.5 ppm) in CDCl₃ .
  • IR spectroscopy : Carbonyl stretching vibrations (~1700–1750 cm⁻¹) validate the ketone group .

Q. What spectroscopic characteristics distinguish this bicyclic ketone from analogs?

The bicyclic framework induces unique NMR splitting patterns due to restricted rotation and steric effects. For example, the endo-methyl groups exhibit sharp singlets (δ ~1.31 ppm), while the ketone carbon resonates at ~210 ppm in ¹³C NMR . IR spectra further differentiate it from acyclic ketones via ring-strain-induced shifts in carbonyl absorption .

Advanced Research Questions

Q. How do steric and electronic factors influence the stereochemical outcome of Grignard additions to this ketone?

Grignard reagents (e.g., MeLi) favor endo attack due to the bicyclic structure’s steric hindrance, but low yields (e.g., 9:1 alcohol:ketone ratio) suggest competing side reactions. Optimizing solvent polarity (ether vs. THF) and temperature (0°C to 25°C) can enhance selectivity .

Q. What analytical methods resolve diastereomeric mixtures formed during reductions or alkylations?

  • Gas chromatography (GC) : Effective for quantifying ratios of alcohols (e.g., endo/exo isomers) using non-polar columns and flame ionization detection .
  • Chiral HPLC : Separates enantiomers via chiral stationary phases (e.g., cellulose derivatives) .
  • NOE (Nuclear Overhauser Effect) NMR : Identifies spatial proximity of substituents to confirm stereochemistry .

Q. Why do enolization reactions with LDA yield partial conversion, and how can yields be improved?

The 45% yield in LDA reactions may arise from:

  • Incomplete deprotonation due to steric shielding of the α-hydrogen.
  • Quenching inefficiencies during aqueous workup. Optimization strategies :
  • Use stronger bases (e.g., LDA/THF at -78°C).
  • Employ inverse addition to minimize side reactions.

Q. How does the bicyclic framework alter reactivity compared to monocyclic ketones?

The norbornane system imposes:

  • Ring strain : Enhances electrophilic ketone reactivity toward nucleophiles .
  • Steric hindrance : Limits access to the carbonyl group, favoring endo transition states in additions .
  • Conformational rigidity : Simplifies NMR analysis by reducing dynamic effects .

Q. What are the challenges in synthesizing this compound derivatives via cross-coupling reactions?

The rigid structure complicates metal-catalyzed couplings (e.g., Suzuki-Miyaura) due to:

  • Poor orbital overlap in strained positions.
  • Thermal instability under high-temperature conditions. Workarounds : Use Pd-catalyzed C–H activation or photoredox catalysis for functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-Dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 2
3,3-Dimethylbicyclo[2.2.1]heptan-2-one

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